molecular formula C20H19N3O4 B2441276 6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1795480-69-1

6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2441276
CAS No.: 1795480-69-1
M. Wt: 365.389
InChI Key: BBNHIHOEBNBXCU-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Properties

IUPAC Name

6-methyl-4-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-13-10-15(11-19(24)26-13)27-14-6-8-23(9-7-14)20(25)18-12-21-16-4-2-3-5-17(16)22-18/h2-5,10-12,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNHIHOEBNBXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound that integrates a quinoxaline moiety with a piperidine ring and a pyranone structure. This unique structure has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

IUPAC Name 6 methyl 4 1 quinoxaline 2 carbonyl piperidin 4 yl oxypyran 2 one\text{IUPAC Name }6\text{ methyl 4 1 quinoxaline 2 carbonyl piperidin 4 yl oxypyran 2 one}

The biological activity of 6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The quinoxaline moiety is known to intercalate with DNA, potentially inhibiting replication and transcription processes. Additionally, the piperidine component may modulate receptor activity, influencing signal transduction pathways that are crucial for various cellular functions.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one demonstrate effective inhibition against a range of pathogens.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.25 µg/mL
Compound BEscherichia coli0.15 µg/mL
Compound CCandida albicans0.30 µg/mL

These findings suggest that the compound may have potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanism.

Antiviral Activity

Quinoxaline derivatives have also been explored for their antiviral properties. A systematic review highlighted that certain derivatives showed promising activity against viruses such as HIV and herpes simplex virus (HSV). The mechanism often involves interference with viral replication processes.

Table 2: Antiviral Activity of Quinoxaline Derivatives

CompoundVirusIC50 (nM)
Compound DHIV50
Compound EHSV20

Case Studies

A notable study investigated the effects of a similar quinoxaline derivative on viral infections in vitro. The compound demonstrated significant antiviral activity, reducing plaque formation in HSV-infected cells by over 25% at concentrations below 20 µg/mL. This highlights the potential of quinoxaline derivatives in developing new antiviral therapies.

Structure-Activity Relationship (SAR)

The structure of 6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one plays a crucial role in its biological activity. Modifications to the quinoxaline or piperidine components can significantly alter its efficacy against specific biological targets.

Key Findings:

  • Substitution Effects: Different substituents on the quinoxaline ring have been shown to enhance or diminish biological activity.
  • Piperidine Variants: Alterations to the piperidine structure can influence binding affinity and selectivity towards target enzymes or receptors.

Scientific Research Applications

Research indicates that compounds containing quinoxaline and pyran moieties exhibit a range of biological activities, including:

  • Antimicrobial Properties : Various derivatives of quinoxaline have shown significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The incorporation of the piperidine and pyran structures may enhance these effects by improving solubility and bioavailability .
  • Neuroprotective Effects : Some studies suggest that compounds similar to 6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can protect neuroblastoma cells from calcium overload and oxidative stress, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
  • PARP Inhibition : Quinoxaline derivatives have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can lead to synthetic lethality in cancer cells, particularly those with BRCA mutations. Compounds based on this structure have shown promising results in inhibiting PARP activity .

Therapeutic Implications

The therapeutic implications of 6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one are vast:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus ,
NeuroprotectiveProtects against oxidative stress
PARP InhibitionPotential for cancer treatment

Case Studies

Several case studies highlight the efficacy of quinoxaline derivatives:

  • Neuroprotective Study : A study demonstrated that certain quinoxaline derivatives could significantly reduce cell death in neuroblastoma cells exposed to oxidative stress, suggesting their potential use in neuroprotection .
  • Antimicrobial Evaluation : In vitro tests showed that derivatives with the pyran structure exhibited lower minimum inhibitory concentrations (MICs) against various bacterial strains, indicating strong antimicrobial potential .
  • Cancer Treatment : Research on PARP inhibitors revealed that compounds derived from quinoxaline showed enhanced inhibition compared to standard treatments like Olaparib, particularly in BRCA-mutated cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, and how can yield be maximized?

  • Methodological Answer : The synthesis involves two key steps: (1) functionalization of the piperidine moiety via acylation with quinoxaline-2-carbonyl chloride and (2) coupling the modified piperidine to the pyran-2-one core. Evidence from analogous compounds suggests using dichloromethane as a solvent and sodium hydroxide to deprotonate intermediates, achieving yields >80% . For the acylation step, maintaining anhydrous conditions and a temperature of 0–5°C minimizes side reactions, as observed in spiro-piperidine systems . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine 1H/13C NMR to verify substituent positions (e.g., piperidin-4-yloxy linkage) and IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹ for quinoxaline-2-carbonyl and pyran-2-one) . Mass spectrometry (GC-MS or LC-MS) is essential but may require derivatization due to low molecular ion intensity (<8% in similar compounds) . For absolute configuration, single-crystal X-ray diffraction is recommended, as demonstrated in quinoline derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., GC-MS vs. NMR) be resolved during structural validation?

  • Methodological Answer : Discrepancies often arise from ionization inefficiency in MS or solvent artifacts in NMR. For example, GC-MS of acylated piperidines may show fragmentation masking the molecular ion . Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to resolve ambiguities. If unresolved, synthesize a deuterated analog or use computational modeling (DFT) to predict spectral patterns .

Q. What strategies are effective for improving metabolic stability in vivo, given the compound’s susceptibility to esterase hydrolysis?

  • Methodological Answer : Replace the pyran-2-one ester with a bioisostere (e.g., lactam or ketone) to reduce hydrolysis, as seen in corticotropin-releasing factor antagonists . Alternatively, introduce steric hindrance near the ester group via methyl or fluorine substituents. Radiolabeling (e.g., 18F or 11C) enables tracking of metabolites in biodistribution studies .

Q. How can computational modeling guide SAR studies for target receptor binding?

  • Methodological Answer : Perform docking simulations using the quinoxaline moiety as a hinge-binding region, modeled after kinase inhibitors. Prioritize modifications to the piperidin-4-yloxy linker (e.g., substituents affecting conformational flexibility) and the pyran-2-one core (e.g., electron-withdrawing groups for H-bonding). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental protocols mitigate oxidative degradation during storage?

  • Methodological Answer : Store the compound under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Add antioxidants (e.g., BHT at 0.01% w/v) if stability studies (HPLC-UV) show >5% degradation over 30 days. For aqueous formulations, lyophilization with cyclodextrin improves shelf life .

Data Interpretation & Optimization

Q. How to design a stability-indicating HPLC method for purity analysis?

  • Methodological Answer : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 20 min). Detect degradation products at 254 nm. Validate specificity via forced degradation (heat, light, acidic/alkaline hydrolysis) and compare retention times against known impurities .

Q. Why might acylation reactions produce low yields, and how can this be addressed?

  • Methodological Answer : Low yields often result from competing nucleophilic sites (e.g., piperidine N-alkylation instead of O-acylation). Use a protecting group (e.g., Boc) on the piperidine nitrogen during the coupling step, followed by deprotection with TFA . Alternatively, employ Schotten-Baumann conditions (aqueous NaOH, vigorous stirring) to favor O-acylation .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis steps involving volatile solvents (e.g., dichloromethane). In case of skin contact, wash immediately with 10% ethanol-water solution to hydrolyze reactive intermediates .

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